![molecular formula C18H19ClN2O3 B3014745 N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide CAS No. 920175-39-9](/img/structure/B3014745.png)
N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. Ro 64-6198 has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
Scientific Research Applications
Photoassisted Fenton Reaction for Water Purification
The study by Pignatello and Sun (1995) on the complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction indicates the potential of similar chemical structures for environmental applications. This research demonstrates the effectiveness of photoassisted Fenton oxidation as a mild and effective remedy for dilute pesticide wastes, suggesting potential uses for related oxalamide compounds in water purification processes (Pignatello & Sun, 1995).
Novel Synthetic Approaches
Mamedov et al. (2016) developed a novel one-pot synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the versatility of oxalamide compounds in organic synthesis. This methodology opens up new avenues for the synthesis of anthranilic acid derivatives and oxalamides, showcasing the chemical's utility in creating a range of substances (Mamedov et al., 2016).
Polymer Synthesis and Characterization
Sobolčiak et al. (2013) synthesized a novel cationic polymer that could switch to a zwitterionic form upon light irradiation, demonstrating the potential for N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide and its derivatives in the development of advanced materials with unique properties. Such materials could have applications in DNA condensation and release, as well as in creating antibacterial surfaces (Sobolčiak et al., 2013).
Molecular Structure and Spectroscopic Analysis
Şahin et al. (2015) focused on the molecular characteristics and structural parameters of (2-methoxyphenyl)oxalate, a related compound, to understand its chemical behavior better. The study combines experimental observations with theoretical predictions, providing insights into the properties that govern the chemical behavior of such compounds (Şahin et al., 2015).
Drug Synthesis and Pharmacology
Research on TZT-1027, a cytotoxic dolastatin 10 derivative related to oxalamide structures, highlights the compound's potential in cancer treatment. The phase I study aimed to assess its dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics, offering a glimpse into the medical applications of such chemicals (de Jonge et al., 2005).
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-6-7-14(11-16(12)19)21-18(23)17(22)20-9-8-13-4-3-5-15(10-13)24-2/h3-7,10-11H,8-9H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOJKNJBPGTMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC(=CC=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.